Choline bromide-methyl-13C1
Description
Significance of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is an advanced application of stable isotope tracing that combines the use of isotopically enriched precursors with high-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). atsjournals.org This combination allows for the precise determination of how individual atoms from a tracer molecule are distributed among a wide array of downstream metabolic products. atsjournals.org The significance of SIRM lies in its ability to robustly reconstruct complex and intersecting metabolic pathways without the ambiguities often associated with simple metabolite profiling. capes.gov.br
SIRM has proven to be particularly valuable in cancer research, where metabolic reprogramming is a recognized hallmark of the disease. atsjournals.orgresearchgate.net By tracing the fate of stable isotopes, researchers can uncover novel aspects of cancer metabolism, identify unique metabolic dependencies in tumors, and understand the mechanisms of drug action and resistance. atsjournals.orgresearchgate.net The ability to apply SIRM to various biological systems, from cell cultures to human subjects, makes it a powerful tool for translating fundamental discoveries into clinical applications. atsjournals.orgnih.gov
Role of Carbon-13 (¹³C) Isotopomers in Metabolic Pathway Elucidation
Carbon-13 (¹³C) is the stable isotope of choice for many metabolic studies due to carbon's central role in the backbone of all major classes of biomolecules. When a substrate enriched with ¹³C, such as [U-¹³C₆]glucose, is introduced, the ¹³C atoms are incorporated into downstream metabolites. nih.gov Analytical techniques like MS can then distinguish between the different mass isotopologues (molecules differing only in the number of isotopic atoms), while NMR can determine the specific position of the ¹³C atoms within the molecule (isotopomers). atsjournals.orgsnmjournals.org
This detailed positional information is critical for elucidating complex metabolic pathways. For example, tracking ¹³C labels from glucose can differentiate between glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. snmjournals.orgresearchgate.net The specific pattern of ¹³C enrichment in metabolites like amino acids or lipids reveals the relative activity of different intersecting pathways. nih.govpnas.org This level of detail allows researchers to quantify metabolic fluxes and understand how different pathways are coordinated to meet the cell's demands for energy, biosynthesis, and redox balance.
Advantages of Choline (B1196258) bromide-methyl-¹³C1 as a Specific Metabolic Tracer
Choline is an essential nutrient with critical roles in the synthesis of phospholipids (B1166683), the neurotransmitter acetylcholine (B1216132), and as a primary source of methyl groups for methylation reactions. mdpi.comuni-koeln.de Choline bromide-methyl-¹³C1 is a specialized isotopic tracer where the carbon atom of one of the metabolically stable N-methyl groups is replaced with a ¹³C isotope. This specific labeling provides several distinct advantages for biochemical research.
A key advantage is the ability to trace the fate of the choline methyl group specifically. This is crucial for studying one-carbon metabolism, a set of reactions vital for synthesizing nucleotides and for epigenetic regulation through DNA and histone methylation. researchgate.net The ¹³C label allows researchers to follow the methyl group as choline is oxidized to betaine (B1666868) and subsequently donates its methyl group in the methionine cycle.
Furthermore, using a methyl-labeled choline tracer allows for the clear differentiation between the two major pathways of phosphatidylcholine (PC) synthesis: the CDP-choline pathway, which utilizes the intact choline molecule, and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which involves the stepwise methylation of phosphatidylethanolamine. researchgate.net When Choline bromide-methyl-¹³C1 is used, the resulting ¹³C-labeled PC can be definitively attributed to the CDP-choline pathway, providing a quantitative measure of its activity. nih.gov This specificity is essential for studies investigating aberrant phospholipid metabolism, which is a common feature in various diseases, including cancer. nih.govaacrjournals.org Research has shown that in cancer cells, there is often an increased flux from membrane phosphatidylcholine to choline and phosphocholine (B91661), a dynamic that can be precisely tracked using ¹³C-labeled choline. nih.govaacrjournals.org
The stability of the N-methyl groups ensures that the ¹³C label is not readily lost through metabolic scrambling, making it a reliable tracer for long-term studies of phospholipid turnover and choline homeostasis in both in vitro and in vivo models. uni-koeln.de
Research Findings with ¹³C-Labeled Choline
The use of ¹³C-labeled choline has led to significant discoveries in cellular metabolism, particularly in distinguishing the metabolic profiles of normal versus cancerous cells.
| Finding | Cell Types Studied | Key Observation | Metabolic Implication | Reference(s) |
| Altered Phospholipid Synthesis | Breast Cancer Cells vs. Normal Mammary Epithelial Cells | Cancer cells showed increased levels of phosphocholine (PC) and decreased glycerophosphocholine (GPC). | Indicates increased activity of choline kinase and phospholipase C in cancer cells, reflecting higher membrane turnover. | nih.govaacrjournals.org |
| Phosphatidylcholine (PtdCho) Catabolism | Breast Cancer Cells vs. Normal Mammary Epithelial Cells | Lower ¹³C-enrichment in choline and PC in cancer cells after labeling. | Suggests a higher metabolic flux from membrane PtdCho breakdown back to water-soluble choline metabolites in cancer. | nih.govaacrjournals.org |
| De Novo Betaine Synthesis | Tumor-Derived Cancer Cell Lines vs. Normal Epithelial Cells | Formation of ¹³C-labeled betaine from ¹³C-choline was observed specifically in tumor-derived cells. | Reveals an altered choline metabolic fate in cancer, linked to the expression of choline dehydrogenase (CHDH). | researchgate.netnih.gov |
| Gut Microbiome Contribution | Mice treated with ¹³C-inulin | ¹³C label from gut microbiome metabolites was incorporated into choline, which then appeared in host organ phospholipids. | Demonstrates a previously underappreciated role of gut microbiota in de novo choline synthesis and host supply. | nih.govnih.gov |
| In Vivo Phospholipid Turnover | Adrenal Chromaffin Cells | ¹³C NMR spectroscopy tracked the incorporation of [¹³CH₃]choline into phosphatidylcholine on the external membrane surface. | Provides a direct, non-invasive method to measure the in vivo metabolism and turnover of phospholipids in functioning cells. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H14BrNO |
|---|---|
Molecular Weight |
185.07 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(113C)methylazanium;bromide |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1; |
InChI Key |
JJCWKVUUIFLXNZ-YTBWXGASSA-M |
Isomeric SMILES |
C[N+](C)([13CH3])CCO.[Br-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Choline Bromide Methyl ¹³c1
Chemical Synthesis Pathways of Choline (B1196258) bromide-methyl-¹³C1
The synthesis of Choline bromide-methyl-¹³C1 is a targeted process designed to introduce a single carbon-13 (¹³C) atom at a specific methyl position on the choline molecule. This is achieved through a well-established chemical reaction involving carefully selected precursor compounds.
The synthesis fundamentally relies on two key precursor compounds to construct the final labeled molecule. The strategic selection of these precursors is crucial for ensuring the isotopic label is incorporated at the desired position.
The primary precursors are:
N,N-Dimethylethanolamine : This compound provides the core structure of the choline molecule, including the ethanolamine (B43304) backbone and two of the three methyl groups.
Methyl bromide-¹³C : This is the isotopically labeled methylating agent. The bromine atom serves as a good leaving group, while the carbon atom is the stable isotope ¹³C, which will form the third, labeled methyl group on the nitrogen atom.
The core of the synthesis is a quaternization reaction, specifically the Menshutkin reaction. mdpi.comnih.govtandfonline.com This reaction involves the alkylation of a tertiary amine (N,N-Dimethylethanolamine) by an alkyl halide (Methyl bromide-¹³C). mdpi.comnih.gov
The mechanism proceeds as follows:
The nitrogen atom of N,N-Dimethylethanolamine acts as a nucleophile, using its lone pair of electrons to attack the electrophilic ¹³C atom of Methyl bromide-¹³C.
This attack forms a new carbon-nitrogen bond. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.
The result is the formation of a quaternary ammonium (B1175870) salt, Choline bromide-methyl-¹³C1, where the nitrogen atom is bonded to four carbon groups, carrying a positive charge that is balanced by the bromide anion. tandfonline.comresearchgate.net
This SN2 (bimolecular nucleophilic substitution) reaction is typically carried out in a suitable solvent. While traditional volatile organic solvents like acetonitrile (B52724) or dimethylformamide can be used, research has shown that deep eutectic solvents (DESs) based on choline chloride can also serve as effective and "greener" media for quaternization reactions. mdpi.comnih.govresearchgate.net Reaction conditions can be optimized using conventional heating, microwave irradiation, or ultrasound to improve yields and shorten reaction times. mdpi.comtandfonline.com
Achieving high purity (e.g., 99 atom % ¹³C) is critical for the use of Choline bromide-methyl-¹³C1 as a tracer in sensitive analytical applications like mass spectrometry. sigmaaldrich.com Following the synthesis, the crude product mixture must be purified to remove unreacted precursors, solvents, and any side products.
Common purification methodologies include:
Solid Phase Extraction (SPE) : This is a widely used technique for purifying choline analogs. The synthesized product is loaded onto an SPE cartridge, such as a cation exchange (e.g., CM Sep-Pak) column. nih.govresearchgate.net The positively charged choline compound is retained by the column matrix, while uncharged impurities and reaction byproducts are washed away. nih.gov The purified product is then eluted from the column using a salt solution, such as 0.9% saline. nih.gov
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is an effective method. This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase. It allows for the isolation of the desired labeled product with high precision. nih.gov
Filtration : As a final step, the purified solution is often passed through a sterile membrane filter (e.g., 0.22-µm) to ensure it is free of any particulate matter. nih.govresearchgate.net
Comparative Analysis of Choline Isotopic Labeling Techniques
The choice of isotope for labeling choline analogs depends on the specific research question and the analytical methods employed. The most common stable isotopes used are carbon-13 (¹³C) and deuterium (B1214612) (²H or D).
Both ¹³C and deuterium labeling have distinct advantages and disadvantages for tracing choline metabolism.
Carbon-13 (¹³C) Labeling : A ¹³C-labeled tracer is often preferred in metabolic studies. mdpi.com One key advantage is that ¹³C-labeled compounds typically co-elute with their unlabeled counterparts in liquid chromatography, simplifying analysis. mdpi.com The ¹³C label is also stable and not subject to loss during metabolic processes like fatty acid desaturation. mdpi.com
Deuterium (D) Labeling : Deuterium labeling is also widely used, particularly with d9-choline, where all nine hydrogens on the three methyl groups are replaced with deuterium. researchgate.net This allows researchers to trace not only the intact choline molecule (as d9-metabolites) but also the transfer of its methyl groups (as d3- or d6-metabolites). cornell.edunih.gov However, deuterium labeling has potential drawbacks. It can cause a shift in retention time during chromatographic separation, which can complicate data analysis. mdpi.com Furthermore, deuterium exchange can occur in protic solutions, potentially compromising the integrity of the label. mdpi.com Studies have also shown that deuteration can influence metabolic rates; for instance, deuteration of choline was found to reduce its rate of oxidation to betaine (B1666868). aacrjournals.org
The decision to label a specific site, such as a single methyl group in Choline bromide-methyl-¹³C1, is a deliberate strategy to answer precise biological questions. Site-specific labeling allows for the unambiguous tracking of that particular atom or functional group through metabolic transformations.
For Choline bromide-methyl-¹³C1, the ¹³C label on one methyl group is specifically designed to study one-carbon metabolism. Choline is a major source of methyl groups for various biochemical reactions, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. nih.gov When Choline bromide-methyl-¹³C1 is introduced into a biological system, the ¹³C-labeled methyl group can be traced as it is transferred to other molecules. nih.gov This allows researchers to quantify the contribution of choline to the cellular methyl pool and to map the flux through methylation pathways. nih.gov
This approach is analogous to studies using d9-choline, where the appearance of d3-labeled phosphatidylcholine (PC) indicates that a methyl group from the consumed choline was used in the de novo synthesis of PC via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. researchgate.netnih.govnih.gov Therefore, the site-specific enrichment in Choline bromide-methyl-¹³C1 provides a powerful tool to investigate the metabolic fate of the choline-derived methyl group with high specificity, avoiding ambiguity from other labeled positions in the molecule.
Advanced Analytical Methodologies for Choline Bromide Methyl ¹³c1 Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a non-invasive technique that provides detailed information about the structure, dynamics, and metabolic transformation of molecules. The incorporation of a ¹³C label in choline (B1196258) enhances the utility of NMR in metabolic studies.
¹³C NMR spectroscopy is instrumental in directly observing the fate of the ¹³C-labeled methyl group from Choline bromide-methyl-¹³C1 as it is metabolized. The large chemical shift dispersion of ¹³C NMR allows for the resolution of signals from different choline-containing metabolites, providing a unique window into metabolic processes. nih.gov
When [¹³CH₃]choline is introduced into biological systems, such as cells or tissues, ¹³C NMR can track its incorporation into key metabolites like phosphocholine (B91661) (PC) and phosphatidylcholine (PtdCho). nih.govnih.gov For instance, studies in bovine adrenal chromaffin cells have shown that the chemical shifts of the labeled methyl carbons in [¹³CH₃]choline and its incorporated form in phosphatidylcholine are nearly identical, appearing at approximately 56.4 ppm. nih.gov This allows for the direct measurement of the in vivo metabolism of phosphatidylcholine. nih.gov In breast cancer cells, the incorporation of [1,2-¹³C]choline into phosphocholine and phosphatidylcholine has been quantified, demonstrating that a significant portion of the total pools of these metabolites becomes labeled over time. nih.gov
The chemical environment of the ¹³C nucleus influences its resonance frequency, providing structural information. The chemical shift of the single carbon atom in bromomethane (a simple methyl halide) is a foundational example of how the electronic environment affects the ¹³C signal. docbrown.info In the more complex biological milieu, these shifts provide direct evidence of the metabolic transformations of choline.
Table 1: Representative ¹³C Chemical Shifts of Choline and its Metabolites
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Choline | N-(¹³CH₃)₃ | ~56.6 |
| Choline | N-CH₂ | ~70.1 |
| Choline | HO-CH₂ | ~58.3 |
| Phosphocholine | N-(CH₃)₃ | ~56.9 |
| Phosphatidylcholine | N-(¹³CH₃)₃ | ~56.4 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature. nih.govrsc.orgbmrb.io
HSQC is a powerful two-dimensional NMR technique that correlates the chemical shifts of a heteronucleus (like ¹³C) with directly attached protons (¹H). nih.govwikipedia.org This method significantly enhances spectral resolution compared to one-dimensional NMR, which is crucial for analyzing complex biological mixtures where signals often overlap. nih.gov
In the context of Choline bromide-methyl-¹³C1 tracing, ¹H-¹³C HSQC experiments can definitively identify metabolites containing the ¹³C-labeled methyl group. nih.gov The HSQC spectrum displays a peak for each unique proton-carbon bond, allowing for the unambiguous assignment of signals to specific choline metabolites. nih.gov This technique is highly sensitive and provides a detailed chemical fingerprint of the components in a sample. nih.gov
While ¹H-¹⁴N HSQC has been developed to distinguish between different choline-containing compounds based on the scalar coupling between ¹⁴N and the CH₂ groups, the principle of using heteronuclear correlation to resolve complex mixtures is the same. acs.orgnih.govismrm.org The high sensitivity of ¹H detection combined with the chemical shift dispersion of the heteronucleus makes HSQC an invaluable tool for metabolic profiling. acs.org The use of non-uniform sampling (NUS) can further reduce the long acquisition times typically required for HSQC, making it more feasible for high-throughput metabolomics studies. nih.gov
A major limitation of NMR spectroscopy, particularly ¹³C NMR, is its inherently low sensitivity due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio. nih.gov Dissolution Dynamic Nuclear Polarization (d-DNP) is a technique that dramatically overcomes this limitation by increasing the NMR signal by several orders of magnitude. ismrm.orgcopernicus.org
The d-DNP process involves hyperpolarizing the ¹³C nuclei in Choline bromide-methyl-¹³C1 at very low temperatures (around 1.2 K) and high magnetic fields by transferring the high polarization of electron spins from a stable radical to the nuclear spins via microwave irradiation. nih.govsemanticscholar.org The hyperpolarized solid sample is then rapidly dissolved with a hot solvent and transferred to an NMR spectrometer for analysis in the liquid state. copernicus.orgcopernicus.org
This immense signal enhancement allows for real-time tracking of the metabolism of hyperpolarized ¹³C-labeled choline in vivo and in vitro with high temporal resolution. nih.govsemanticscholar.org Studies have demonstrated that the polarization can be transferred from a hyperpolarized ¹⁵N nucleus in choline to protons to enhance their signals, and similar principles apply to ¹³C. nih.govscispace.com
Furthermore, d-DNP is a valuable tool for studying spin-lattice relaxation times (T1). researchgate.net The T1 relaxation time is a crucial parameter that governs the decay of the hyperpolarized signal and provides insights into the molecular dynamics and interactions of the traced molecule. researchgate.net The decay of the hyperpolarized signal over time can be monitored to determine the T1 of ¹³C in choline and its metabolites, which is essential for quantitative metabolic studies. scispace.comresearchgate.net
NMR spectroscopy can be applied to study choline metabolism in both living organisms (in vivo) and in excised tissues or cell cultures (ex vivo).
In vivo NMR Spectroscopy: This non-invasive approach allows for the study of metabolic processes in their intact biological context. nih.gov By administering ¹³C-labeled choline precursors, researchers can monitor the real-time kinetics of choline transport and its conversion into various metabolites within a living organism. nih.govnih.gov For example, in vivo ¹³C NMR has been used to investigate choline metabolism in the rabbit brain, demonstrating that choline readily crosses the blood-brain barrier and is incorporated into phospholipids (B1166683) like lecithin and sphingomyelin (B164518). nih.gov While ¹³C MRS has lower sensitivity compared to ¹H MRS, its greater chemical shift dispersion provides unique metabolic insights. nih.govwikipedia.org The development of localized spectroscopy techniques has been crucial for obtaining signals specifically from the tissue of interest, such as the brain, and avoiding contamination from surrounding tissues. nih.govmriquestions.com
Ex vivo NMR Spectroscopy: Ex vivo studies on tissue extracts, cells, or perfused organs offer a complementary approach to in vivo analysis. acs.org These methods provide higher resolution and sensitivity, allowing for more detailed and quantitative analysis of ¹³C-labeled metabolites. acs.org High-resolution NMR on brain extracts, for instance, can enhance the information obtained from dynamic in vivo ¹³C studies by providing a more precise quantification of labeled metabolites. acs.org This approach allows for the detailed characterization of the metabolic profile of a specific tissue or cell type after exposure to Choline bromide-methyl-¹³C1.
Mass Spectrometry (MS) Based Approaches
Mass spectrometry is another cornerstone analytical technique for metabolomics, offering exceptional sensitivity and the ability to identify and quantify a wide range of molecules. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for tracing isotopically labeled compounds.
LC-HRMS is a highly sensitive and specific method for identifying and quantifying metabolites in complex biological samples. nih.gov In tracing studies with Choline bromide-methyl-¹³C1, the mass spectrometer can distinguish between the unlabeled (¹²C) and labeled (¹³C) forms of choline and its downstream metabolites based on their mass-to-charge ratio.
The workflow involves first separating the metabolites in a cell or tissue extract using liquid chromatography. nih.gov The separated compounds are then ionized and their masses are measured with high accuracy by the mass spectrometer. The presence of a ¹³C-labeled methyl group results in a predictable mass shift in the resulting metabolites. For example, if the methyl group from Choline bromide-methyl-¹³C1 is incorporated into a molecule, the mass of that molecule will increase by approximately 1.00335 Da compared to its unlabeled counterpart. sigmaaldrich.com
This technique has been successfully used to map the metabolic products of choline in both normal and cancerous cells. nih.gov In one study, ¹³C-choline tracing followed by untargeted LC-HRMS analysis identified numerous ¹³C-labeled metabolites, including various phospholipid species and even previously unknown products. nih.gov This approach allows for the discovery of novel metabolic pathways and provides quantitative data on the flux through different branches of choline metabolism. nih.govresearchgate.net The use of ¹³C-labeled internal standards can further improve the accuracy and reproducibility of quantification in LC-MS-based metabolomics. rsc.org
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Specific Lipid Species Analysis
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for the detailed characterization of specific lipid species that have incorporated ¹³C-labeled choline from Choline bromide-methyl-¹³C₁. This methodology allows for both the identification and structural elucidation of choline-containing phospholipids by analyzing the fragmentation patterns of parent ions. Several distinct scanning modes are employed to selectively detect and characterize these labeled lipids within a complex biological mixture. nih.govmpi-cbg.de
Precursor Ion Scanning: This is a highly specific method used to identify all molecular species that contain a choline headgroup. nih.govd-nb.info In a typical experiment analyzing unlabeled phospholipids, the mass spectrometer is set to detect the characteristic phosphocholine fragment ion at a mass-to-charge ratio (m/z) of 184. nih.govd-nb.info However, when tracing Choline bromide-methyl-¹³C₁, the incorporated ¹³C atom in the methyl group results in a mass shift. Consequently, the labeled phosphocholine headgroup fragment is detected at m/z 185. By scanning for all parent ions that produce this specific m/z 185 fragment upon collision-induced dissociation (CID), researchers can selectively identify all lipid species that have been newly synthesized using the ¹³C-labeled choline tracer. nih.gov This allows for the differentiation of newly synthesized lipids from the pre-existing unlabeled pool.
Neutral Loss Scanning: This technique identifies molecules that lose a specific neutral fragment during fragmentation. Choline-containing compounds, such as phosphatidylcholines (PC) and sphingomyelins (SM), exhibit characteristic neutral losses. For instance, the neutral loss of 59 Da (trimethylamine) or 183 Da (phosphocholine) can be monitored to detect choline-containing lipids. nih.govnih.gov When analyzing lipids labeled with Choline bromide-methyl-¹³C₁, the mass of these neutral fragments will increase due to the presence of the ¹³C isotope. For example, the neutral loss corresponding to the labeled phosphocholine headgroup would be 184 Da. This allows for the selective detection of the cohort of lipids synthesized from the labeled precursor.
Product Ion Scanning: In this mode, a specific parent ion of interest, identified through a full scan or precursor ion scan, is selected and fragmented. The resulting product ions provide detailed structural information, particularly about the fatty acid chains attached to the glycerol backbone of phospholipids. researchgate.net For a ¹³C-labeled phosphatidylcholine molecule, product ion scanning can confirm the presence of the labeled headgroup (at m/z 185) and simultaneously identify the composition of the fatty acyl chains, enabling the characterization of specific molecular species such as ¹³C-PC 16:0/18:1. nih.govchemrxiv.org
The table below illustrates the key fragment ions observed in ESI-MS/MS analysis for both unlabeled and ¹³C-labeled phosphatidylcholine, demonstrating how the isotopic label facilitates specific detection.
Quantitative Analysis of ¹³C Enrichment and Isotope Correction Algorithms
Following the detection of ¹³C-labeled metabolites, a critical step is the accurate quantification of ¹³C enrichment. This measurement reflects the proportion of a metabolite pool that has incorporated the stable isotope tracer, providing quantitative insights into metabolic flux. researchgate.net The enrichment is typically expressed as Mole Percent Excess (MPE), which is the percentage of the metabolite pool that is labeled with ¹³C. researchgate.net
The calculation of ¹³C enrichment from mass spectrometry data is not straightforward due to the natural abundance of heavy isotopes, primarily ¹³C, which constitutes approximately 1.1% of all carbon atoms. biorxiv.org This natural abundance contributes to the mass isotopologue distribution (MID) of any given metabolite, creating a background signal that can interfere with the measurement of tracer incorporation. nih.govbioconductor.org For example, an unlabeled metabolite containing 20 carbon atoms will have a naturally occurring M+1 peak that is approximately 22% (20 * 1.1%) of the M+0 peak.
To address this, Isotope Correction Algorithms are essential. These are computational methods that correct the raw mass spectrometry data by subtracting the contribution of naturally occurring isotopes, thereby isolating the signal that arises exclusively from the administered ¹³C tracer. nih.govsemanticscholar.org These algorithms utilize the chemical formula of the metabolite and the known natural isotopic abundances of all its constituent elements (C, H, N, O, etc.) to calculate the expected MID for an unlabeled molecule. chemrxiv.org This calculated natural abundance pattern is then used to correct the measured MID of the labeled sample, yielding the true enrichment from the tracer. Several software packages, such as IsoCorrectoR and AccuCor2, have been developed to perform these complex corrections. bioconductor.orgchemrxiv.org
The general steps for quantitative analysis are:
Acquisition of Mass Spectra: Obtain high-resolution mass spectra for the metabolite of interest from both unlabeled (control) and ¹³C-labeled samples.
Extraction of Ion Intensities: Measure the intensities of the different mass isotopologues (M+0, M+1, M+2, etc.).
Application of Isotope Correction Algorithm: Input the raw isotopologue intensities and the chemical formula of the metabolite into a correction software. The algorithm mathematically deconvolutes the contributions from natural abundance versus tracer incorporation. nih.govchemrxiv.org
Calculation of Enrichment: From the corrected data, calculate the percentage of molecules that have incorporated the ¹³C label.
The following table presents a simplified example of raw and corrected mass isotopologue data for a hypothetical metabolite with ten carbon atoms, illustrating the impact of isotope correction.
Investigations of Choline Metabolism and Flux Using Choline Bromide Methyl ¹³c1
Elucidation of Phospholipid Biosynthesis Pathways
The metabolism of choline (B1196258) is intricately linked to the synthesis of essential phospholipids (B1166683), primarily phosphatidylcholine (PC), which is a major structural component of cellular membranes. The use of Choline bromide-methyl-¹³C1 allows for the dissection of the relative contributions of the two main pathways for PC synthesis: the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.
CDP-Choline Pathway Dynamics in Choline-Containing Phospholipid Synthesis
The CDP-choline pathway, also known as the Kennedy pathway, is the primary route for PC synthesis in most mammalian cells. oncotarget.comnih.gov This pathway utilizes choline directly. The process begins with the phosphorylation of choline to phosphocholine (B91661) by choline kinase. oncotarget.com Subsequently, CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, catalyzes the formation of CDP-choline. oncotarget.comnih.gov Finally, choline/ethanolamine (B43304) phosphotransferase facilitates the transfer of the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, yielding PC. oncotarget.com
By introducing Choline bromide-methyl-¹³C1, researchers can trace the ¹³C label as it is incorporated into the phosphocholine headgroup of PC. Mass spectrometry analysis of phospholipids extracted from cells or tissues cultured with the tracer allows for the quantification of newly synthesized ¹³C-labeled PC. nih.govnih.gov This provides a direct measure of the flux through the CDP-choline pathway. Studies have shown that this pathway accounts for approximately 70% of hepatic PC synthesis. asm.orgimrpress.com The activity of this pathway is crucial for maintaining membrane integrity and is often upregulated in proliferating cells. nih.gov
Table 1: Hypothetical Flux Data for the CDP-Choline Pathway in Hepatocytes
| Cell Condition | ¹³C-Phosphocholine Enrichment (%) | ¹³C-PC Synthesis Rate (nmol/mg protein/h) |
|---|---|---|
| Control | 85 | 15.2 |
| Choline-deficient | 95 | 8.5 |
| Rapidly Proliferating | 88 | 25.8 |
This table illustrates how Choline bromide-methyl-¹³C1 could be used to measure changes in the CDP-choline pathway flux under different conditions. The data are representative examples based on established metabolic principles.
Phosphatidylethanolamine Methyltransferase (PEMT) Pathway Contributions to Choline Homeostasis
The PEMT pathway provides an alternative route for PC synthesis, particularly in the liver, and is the only pathway for endogenous de novo synthesis of the choline headgroup. asm.orgmdpi.com This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, using S-adenosylmethionine (SAM) as the methyl donor. mdpi.comcornell.edu The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes all three methylation steps. cornell.edu This pathway is estimated to contribute to about 30% of hepatic PC. asm.orgimrpress.com
When Choline bromide-methyl-¹³C1 is metabolized, its labeled methyl group can enter the one-carbon pool. This occurs through the oxidation of choline to betaine (B1666868) and subsequent donation of the methyl group to homocysteine to form methionine. This ¹³C-labeled methionine can then be converted to ¹³C-SAM. The ¹³C-labeled methyl group from SAM is then transferred by PEMT to PE, resulting in ¹³C-labeled PC. By measuring the incorporation of the ¹³C label into PC through this route, the activity of the PEMT pathway can be quantified. nih.govcornell.edusemanticscholar.org This pathway is particularly important under conditions of dietary choline restriction. uniprot.org
Tracing of Phosphatidylcholine (PC) and Sphingomyelin (B164518) (SM) Fluxes
Choline bromide-methyl-¹³C1 is also instrumental in tracing the metabolic flux between different phospholipid pools. PC is a precursor for the synthesis of another crucial membrane phospholipid, sphingomyelin (SM). nih.govnih.gov The synthesis of sphingomyelin involves the transfer of the phosphocholine headgroup from PC to ceramide, a reaction catalyzed by sphingomyelin synthase. uniprot.orgpnas.org
By labeling the choline headgroup of PC with ¹³C using Choline bromide-methyl-¹³C1, the subsequent transfer of this labeled headgroup to ceramide can be tracked, allowing for the quantification of sphingomyelin synthesis from PC. nih.govpnas.org This provides valuable information on the interplay between these two major phospholipid classes and how their metabolism is regulated to maintain membrane composition and function.
Methyl Group Metabolism and One-Carbon Pool Interactions
Beyond its role in phospholipid synthesis, choline is a significant contributor to one-carbon metabolism, primarily through its oxidation product, betaine. cornell.edumdpi.com The ¹³C-labeled methyl group of Choline bromide-methyl-¹³C1 allows for precise tracing of these metabolic routes.
Choline Oxidation to Betaine and its Role in Methyl Donor Supply
In the mitochondria, choline is irreversibly oxidized to betaine in a two-step process catalyzed by choline dehydrogenase and betaine aldehyde dehydrogenase. imrpress.comresearchgate.net Betaine is a critical methyl donor, particularly in the liver and kidneys. bevital.noresearchgate.net Using Choline bromide-methyl-¹³C1, the rate of ¹³C-betaine formation from the labeled choline can be measured, providing a direct assessment of the flux through this oxidative pathway. asm.orgresearchgate.net
Table 2: Representative Data on Choline Oxidation to Betaine
| Tissue | ¹³C-Choline Uptake (nmol/g tissue) | ¹³C-Betaine Production Rate (nmol/g tissue/h) |
|---|---|---|
| Liver | 120.5 | 45.2 |
| Kidney | 85.3 | 28.7 |
| Muscle | 15.1 | 2.3 |
This table provides a hypothetical representation of tissue-specific differences in choline oxidation rates as could be determined using Choline bromide-methyl-¹³C1.
Betaine-Homocysteine Methyltransferase (BHMT) Activity and Methionine Cycle Interplay
The primary role of betaine as a methyl donor is in the methionine cycle, where it donates its methyl group to homocysteine to regenerate methionine. cornell.eduresearchgate.net This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). researchgate.netresearchgate.net This pathway is particularly important when the folate-dependent remethylation of homocysteine is compromised. cornell.edu
By tracing the ¹³C-labeled methyl group from Choline bromide-methyl-¹³C1 through betaine to methionine, the activity of BHMT can be quantified. nih.govphysiology.org The appearance of ¹³C-labeled methionine in cellular or plasma pools after administration of ¹³C-choline is a direct indicator of BHMT-mediated flux. This allows for the investigation of the interplay between choline metabolism and the methionine cycle, which is central to cellular methylation reactions, including DNA and histone methylation, and the synthesis of SAM. mdpi.comphysiology.org The ability to quantify this interplay is crucial for understanding metabolic regulation in various diseases, including metabolic syndrome and liver disease. bevital.no
Interrelationships with Folate and Vitamin B12 Metabolism
The metabolism of choline is intrinsically linked with that of folate (vitamin B9) and vitamin B12, primarily through their collective role in one-carbon metabolism. nih.govmdpi.com These pathways are crucial for the synthesis of key molecules and for methylation reactions that regulate gene expression. wikipedia.orgfrontiersin.org Choline bromide-methyl-¹³C1 serves as a powerful tool to trace the flux of choline-derived methyl groups and to understand its interplay with folate and vitamin B12-dependent pathways.
Choline's contribution to one-carbon metabolism occurs after it is oxidized in the liver to form betaine. wikipedia.org Betaine then serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). wikipedia.org This pathway is parallel to the folate- and vitamin B12-dependent remethylation of homocysteine, which is catalyzed by methionine synthase. nih.gov This enzyme requires 5-methyltetrahydrofolate (the active form of folate) as the methyl donor and vitamin B12 as an essential cofactor. nih.gov
Using Choline bromide-methyl-¹³C1 allows researchers to follow the ¹³C-labeled methyl group as it is transferred from choline to betaine and subsequently to methionine via the BHMT pathway. By quantifying the incorporation of ¹³C into the methionine pool, the relative contribution of the choline-dependent pathway versus the folate/B12-dependent pathway for homocysteine remethylation can be determined under various physiological and pathological conditions.
Studies have shown that deficiencies in vitamin B12 and folate can significantly impact choline metabolism. nih.gov In folate-replete individuals, a deficiency in vitamin B12 can impair the function of methionine synthase, potentially increasing the reliance on the choline-oxidation pathway to process homocysteine. mdpi.comnih.gov This suggests that in cases of B12 deficiency, the demand for choline as a methyl donor may increase. nih.gov Tracing with ¹³C-labeled choline can quantify this metabolic shift. For instance, in a state of B12 deficiency, a higher flux of the ¹³C label from choline to methionine would be expected, highlighting a compensatory mechanism. This interaction is critical, as both choline and B vitamins are essential for processes like DNA synthesis and the generation of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation. mdpi.comwikipedia.org
Table 1: Key Molecules in Choline, Folate, and Vitamin B12 Interrelated Metabolism This table is generated based on established metabolic pathways. Specific data points would be derived from experimental results using tracers like Choline bromide-methyl-¹³C1.
| Molecule | Role in Pathway | Relationship with Choline/Folate/B12 |
|---|---|---|
| Choline | Precursor to betaine, a methyl donor. wikipedia.org | Provides methyl groups for homocysteine remethylation. |
| Betaine | Methyl donor in the BHMT pathway. wikipedia.org | Directly derived from the oxidation of choline. |
| Folate (as 5-methyl-THF) | Methyl donor in the methionine synthase pathway. nih.gov | Works in a parallel pathway to betaine for homocysteine remethylation. |
| Vitamin B12 | Essential cofactor for methionine synthase. nih.gov | Required for the folate-dependent remethylation of homocysteine. |
| Homocysteine | Metabolic intermediate at the junction of two remethylation pathways. clinical-laboratory-diagnostics.com | Can be remethylated to methionine using a methyl group from either betaine or folate. |
| Methionine | Essential amino acid; precursor to SAM. nih.gov | Product of homocysteine remethylation by both choline- and folate-dependent pathways. |
| S-adenosylmethionine (SAM) | Universal methyl donor for methylation reactions. wikipedia.org | Synthesized from methionine, which is generated from both choline and folate pathways. |
Acetylcholine (B1216132) Synthesis and Neurotransmitter Dynamics
Choline is an indispensable precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter involved in muscle control, memory, and other nervous system functions. wikipedia.orgmdpi.comnih.gov The synthesis of ACh occurs in cholinergic neurons, where the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (AcCoA) to choline. nih.gov The use of isotopically labeled choline, such as Choline bromide-methyl-¹³C1, provides a direct method to investigate the dynamics of ACh synthesis, storage, and release.
When cells are supplied with Choline bromide-methyl-¹³C1, the ¹³C-labeled choline is transported into cholinergic neurons. nih.gov Inside the neuron, ChAT utilizes this labeled choline to synthesize ¹³C-ACh. Advanced analytical techniques like mass spectrometry or stimulated Raman scattering (SRS) microscopy can then be used to detect and quantify the labeled neurotransmitter. acs.org This allows researchers to measure the rate of ACh synthesis and turnover within specific neuronal populations or brain regions.
Research using labeled precursors has been fundamental to understanding neurotransmitter dynamics. For example, studies can measure the rate at which the ¹³C label from choline is incorporated into the vesicular ACh pool. This provides insights into how quickly neurons can replenish their neurotransmitter supply following synaptic activity. Furthermore, by stimulating neuronal firing and measuring the subsequent decrease in the ¹³C-ACh signal, researchers can quantify neurotransmitter release at synapses like the neuromuscular junction. acs.org
Such tracer studies are crucial for investigating how various factors affect cholinergic neurotransmission. For instance, the impact of disease states, toxins, or therapeutic agents on ACh synthesis and release can be precisely evaluated. By tracking the metabolic fate of the ¹³C label, it is possible to differentiate between effects on choline uptake, enzymatic synthesis by ChAT, or vesicular packaging and release. This level of detail is essential for understanding the pathophysiology of disorders associated with deficient cholinergic neurotransmission and for developing targeted therapies. mdpi.comfrontiersin.org
Table 2: Investigating Acetylcholine Dynamics with ¹³C-Choline This table presents a conceptual framework for how Choline bromide-methyl-¹³C1 would be used in research. The data are illustrative of expected findings.
| Experimental Condition | Parameter Measured | Expected Outcome with ¹³C-Choline Tracing | Scientific Insight |
|---|---|---|---|
| Baseline (Resting Neuron) | Rate of ¹³C-ACh synthesis | Steady incorporation of ¹³C into the ACh pool. | Establishes the basal turnover rate of the neurotransmitter. |
| Neuronal Stimulation | Change in ¹³C-ACh concentration | Rapid decrease in vesicular ¹³C-ACh signal. acs.org | Quantifies the amount of ACh released upon stimulation. |
| Post-Stimulation Recovery | Rate of ¹³C-ACh re-synthesis | Increased rate of ¹³C incorporation into the ACh pool. | Measures the capacity of the neuron to replenish its ACh supply. |
| Presence of a ChAT Inhibitor | Rate of ¹³C-ACh synthesis | Significantly reduced or no incorporation of ¹³C into ACh. | Confirms the specific enzymatic pathway being traced. |
Choline Catabolism and Formation of Novel Metabolites
Beyond its roles in building membranes and synthesizing acetylcholine, choline undergoes catabolism through various pathways, leading to a range of metabolites. The use of ¹³C-labeled choline, such as Choline bromide-methyl-¹³C1, combined with high-resolution mass spectrometry (LC-HRMS), has been instrumental in systematically mapping the metabolic fates of choline and has led to the discovery of previously unknown metabolic products. nih.govresearchgate.net
In a key study performing ¹³C-choline tracing in both normal and cancerous epithelial cells, untargeted analysis revealed 121 distinct mass spectrometry peaks corresponding to metabolites labeled with ¹³C derived from choline. nih.govresearchgate.net This demonstrates the vast and complex network of choline catabolism. While many of these labeled metabolites were expected phospholipid species, the study also identified novel, previously uncharacterized products of choline metabolism. nih.govresearchgate.net
Among the significant discoveries was the identification of novel metabolites such as monomethyl-ethanolamine and dimethyl-ethanolamine. nih.govresearchgate.net The formation of these compounds suggests the existence of demethylation pathways for choline that are not yet fully understood.
Furthermore, the research highlighted distinct metabolic profiles between cell types. A particularly interesting finding was the formation of ¹³C-labeled betaine from the supplied ¹³C-choline, which occurred specifically in tumor-derived cells but not in the normal epithelial cells studied. nih.govresearchgate.net The synthesis of betaine is catalyzed by the enzyme choline dehydrogenase (CHDH), and the expression of this enzyme was found to correlate with betaine production across the different cell lines. nih.gov This finding points to an alteration in choline catabolism that is associated with the cancerous phenotype, where cancer cells activate the pathway to produce betaine. nih.govresearchgate.net However, the precise function of this newly synthesized betaine in these tumor cells remains under investigation, as it did not appear to be used as a methyl donor or for osmotic regulation in that context. nih.govresearchgate.net
These findings, enabled by stable isotope tracing with Choline bromide-methyl-¹³C1, underscore the power of this technique to uncover new metabolic pathways and identify novel biomarkers associated with specific cellular states, such as cancer. nih.govresearchgate.net
Table 3: Novel and Differential Metabolites Identified Using ¹³C-Choline Tracing Data sourced from Roci, I., et al. (2020). Mapping choline metabolites in normal and transformed cells. nih.govresearchgate.net
| Metabolite | Observation | Significance |
|---|---|---|
| Total ¹³C-labeled peaks | 121 distinct LC-MS peaks were identified as labeled from ¹³C-choline. nih.govresearchgate.net | Reveals the extensive and complex nature of choline metabolism. |
| Monomethyl-ethanolamine | Identified as a novel, previously unknown metabolite of choline. nih.govresearchgate.net | Suggests the existence of alternative choline demethylation pathways. |
| Dimethyl-ethanolamine | Identified as a novel, previously unknown metabolite of choline. nih.govresearchgate.net | Further supports the presence of stepwise choline demethylation. |
| Betaine | Formation from choline was observed specifically in tumor-derived cells. nih.govresearchgate.net | Indicates an altered choline catabolic pathway in cancer cells, correlated with Choline Dehydrogenase (CHDH) expression. nih.gov |
Application of Choline Bromide Methyl ¹³c1 in in Vitro Biological Systems
Cell Culture Models for Choline (B1196258) Metabolic Tracing
Stable isotope tracing using methyl-¹³C labeled choline, followed by analysis with techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), is a fundamental approach to map the metabolic products of choline in cultured cells. nih.govresearchgate.net This methodology allows for the precise identification and quantification of choline derivatives, providing a detailed picture of how cells utilize this essential nutrient. nih.govresearchgate.net
Normal and Transformed Cell Lines in Choline Metabolism Studies
A primary application of Choline bromide-methyl-¹³C₁ is in comparative studies between normal and cancerous cell lines. nih.gov Such research has highlighted significant differences in how these cells process choline. nih.govresearchgate.net It is well-established that many cancer cells exhibit an altered choline metabolism, often characterized by increased levels of phosphocholine (B91661) due to elevated choline kinase activity. slideshare.netmdpi.com
A key study systematically mapped the metabolic products of ¹³C-choline in normal, in vitro-transformed, and tumor-derived epithelial cell lines. nih.govresearchgate.net The untargeted analysis successfully identified 121 distinct metabolites that became labeled with ¹³C from the choline tracer. nih.govresearchgate.net These included expected phospholipid species as well as previously uncharacterized products like monomethyl- and dimethyl-ethanolamines. nih.govresearchgate.net
One of the most striking findings was the specific formation of betaine (B1666868) from choline in tumor-derived cells, a conversion catalyzed by the enzyme choline dehydrogenase (CHDH). nih.govresearchgate.net The expression of the CHDH gene was found to correlate with the synthesis of betaine across the studied cell lines. nih.govresearchgate.net While the precise function of this newly synthesized betaine in these cancer cells remains under investigation, it was determined not to be used as a methyl donor and its concentration was too low for it to serve an osmotic function. nih.govresearchgate.net Further experiments involving the silencing of the CHDH gene suggested a potential role for betaine in cell cycle progression. nih.govresearchgate.net
| Metabolite | Observation in Normal Cells | Observation in Tumor-Derived Cells | Associated Enzyme | Reference |
|---|---|---|---|---|
| Phosphocholine | Present | Often elevated | Choline Kinase (ChoK) | slideshare.netmdpi.com |
| Phospholipids (B1166683) | Present | Present (Altered profiles) | Various enzymes in Kennedy pathway | nih.gov |
| Betaine | Not detected | Specifically formed | Choline Dehydrogenase (CHDH) | nih.govresearchgate.net |
| Monomethyl-ethanolamine | Detected | Detected | Not specified | nih.gov |
| Dimethyl-ethanolamine | Detected | Detected | Not specified | nih.gov |
Three-Dimensional (3D) Cell Culture Models (e.g., Tumor Spheroids)
To better mimic the complex microenvironment of a solid tumor, researchers are increasingly using three-dimensional (3D) cell culture models, such as tumor spheroids. facellitate.com These spheroids replicate the nutrient and oxygen gradients found in vivo, with a proliferating outer layer, a quiescent middle layer, and a necrotic core. facellitate.com
The application of ¹³C-labeled choline in conjunction with nuclear magnetic resonance (NMR) spectroscopy has been used to study the kinetics of choline incorporation in large T47D human breast cancer spheroids. nih.gov This research revealed that as spheroids grow larger, the average pool size of phosphocholine (PC) decreases significantly compared to smaller, more proliferative spheroids. nih.gov This was linked to a reduction in the rate of choline kinase activity in the non-proliferating fraction of the spheroid. nih.gov Such studies demonstrate how Choline bromide-methyl-¹³C₁ can be used to probe the metabolic heterogeneity within a tumor-like structure, providing insights that would be missed in traditional 2D cell culture.
Functional Characterization of Choline Kinases and Phospholipases in Cell Metabolism
Choline bromide-methyl-¹³C₁ is instrumental in elucidating the function and kinetics of key enzymes in choline metabolism, most notably choline kinase (ChoK) and various phospholipases. ChoK catalyzes the first committed step in the Kennedy pathway, phosphorylating choline to produce phosphocholine. nih.govmdpi.comuniprot.org This reaction is crucial for the synthesis of phosphatidylcholine, a major component of cellular membranes. harvard.edu
Studies have shown that the alpha isoform of choline kinase (ChoKα) is frequently overexpressed in various cancers and is itself sufficient to induce malignant transformation. nih.gov By using ¹³C-labeled choline, researchers can directly measure the rate of phosphocholine production, thereby quantifying ChoK activity under different conditions or in response to inhibitors. nih.govliverpool.ac.uk For example, kinetic analyses in T47D spheroids showed a significant decrease in the rate of choline kinase in non-proliferating cells compared to proliferating ones. nih.gov
Isotope tracing with labeled choline can also shed light on the activity of phospholipases, which are enzymes that break down phospholipids. By tracking the incorporation and subsequent turnover of the ¹³C label within the phosphatidylcholine pool, researchers can infer the rates of both synthesis (via choline kinase and subsequent enzymes) and degradation (via phospholipases). This provides a dynamic view of membrane phospholipid remodeling, a process often dysregulated in cancer.
| Enzyme | Function | Kinetic Parameter Measured | Model System | Key Finding | Reference |
|---|---|---|---|---|---|
| Choline Kinase (ChoK) | Choline -> Phosphocholine | Rate of PC synthesis | T47D Breast Cancer Spheroids | Rate decreased from 1.0 to 0.3 fmol/(cell h) in non-proliferating vs. proliferating cells. | nih.gov |
| CTP:phosphocholine cytidylyltransferase | Phosphocholine -> CDP-Choline | Reaction rate | T47D Breast Cancer Spheroids | Rate reduced from 1.3 to 0.2-0.5 fmol/(cell h) in non-proliferating vs. proliferating cells. | nih.gov |
Metabolic Rewiring and Adaptation to Environmental Perturbations in Cellular Systems
Cells constantly adapt their metabolism in response to environmental cues and stresses, such as nutrient availability or hypoxia. Choline bromide-methyl-¹³C₁ is a valuable tracer for investigating this metabolic rewiring. For instance, studies have examined the interplay between glucose and choline metabolism in human hepatic (HepG2) cells. nih.gov
In one study, choline supplementation was found to increase global DNA methylation and alter the expression of genes involved in fatty acid and glucose metabolism, particularly under high-glucose conditions. nih.gov Specifically, choline supplementation mitigated the increase in the gluconeogenic gene PEPCK caused by high glucose, while increasing the expression of ACOX1, a gene involved in fatty acid oxidation. nih.gov It also increased the expression of CHDH and BHMT1 (which is involved in betaine-dependent methylation) in low-glucose conditions. nih.gov This demonstrates how choline metabolism is integrated with central carbon metabolism and epigenetic regulation, and how cells adjust these interconnected pathways in response to nutrient status.
Furthermore, research on glioblastoma cell lines under hypoxic conditions has shown significant alterations in choline metabolism. liverpool.ac.uk The efficacy of choline kinase inhibitors can be influenced by the low-oxygen environment typical of solid tumors, highlighting the importance of studying metabolic adaptations in a relevant context. liverpool.ac.uk Tracing with ¹³C-choline allows for a direct assessment of how such perturbations impact the flux through choline-related pathways, providing a clearer understanding of the adaptive mechanisms that cells, particularly cancer cells, employ to survive and proliferate in challenging environments.
Application of Choline Bromide Methyl ¹³c1 in Non Human in Vivo Studies
Animal Models in Choline (B1196258) Metabolism Research
The use of Choline bromide-methyl-¹³C₁ in diverse animal models has been instrumental in elucidating the complexities of choline metabolism across different species and biological contexts.
Murine Models for Organ-Specific Choline Flux Analysis
Murine models are frequently employed to study the in vivo kinetics and organ-specific flux of choline and its metabolites. By administering Choline bromide-methyl-¹³C₁ and subsequently analyzing tissues using techniques like mass spectrometry, researchers can map the distribution and conversion of choline in various organs. This approach is particularly valuable for understanding how choline metabolism is altered in disease states. For instance, studies have used this tracer to investigate altered choline metabolism in cancer, revealing how rapidly proliferating tumor cells exhibit distinct choline metabolite profiles compared to normal cells. nih.gov
Invertebrate Model Systems (e.g., Bombyx mori, Daphnia magna) for Metabolic Phenotyping
Invertebrate models offer unique advantages for metabolic phenotyping due to their simpler biological systems and shorter lifecycles.
Bombyx mori (Silkworm): The silkworm, Bombyx mori, has been utilized in studies of cholinergic gene expression. nih.gov While direct tracing studies with Choline bromide-methyl-¹³C₁ in Bombyx mori are not extensively documented in the provided results, the established understanding of its cholinergic system provides a foundation for future metabolic phenotyping using isotope tracers. nih.gov Such studies could illuminate the specific pathways of choline utilization and acetylcholine (B1216132) synthesis in this insect model.
Daphnia magna (Water Flea): Daphnia magna is a well-established model in ecotoxicology and metabolic research. nih.gov Studies have investigated the activity of cholinesterase, an enzyme crucial for breaking down acetylcholine, in Daphnia magna. science.gov Although direct applications of Choline bromide-methyl-¹³C₁ are not detailed, the existing research on its cholinergic system and responses to environmental stressors highlights its potential as a model for metabolic phenotyping with isotope tracers. nih.govscholaris.ca In vivo NMR spectroscopy has been employed to study the metabolome of Daphnia magna, demonstrating the feasibility of tracking metabolic changes in response to environmental stimuli. scholaris.ca
Zebrafish Models for Developmental and Disease-Related Choline Metabolism Investigations
Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for studying developmental processes and diseases due to their rapid external development and optical transparency. While specific studies using Choline bromide-methyl-¹³C₁ in zebrafish were not found in the search results, the model is used to study the metabolism of various compounds and the effects of substances on metabolic pathways. For example, zebrafish larvae have been used to investigate the metabolism of drugs like ibuprofen. researchgate.net Given that choline is essential for neurodevelopment and cell membrane integrity, using Choline bromide-methyl-¹³C₁ in zebrafish models could provide significant insights into the role of choline metabolism during embryogenesis and in the context of diseases affecting development.
Assessment of Metabolic Interventions and Dietary Manipulations in Animal Studies
Choline bromide-methyl-¹³C₁ is a valuable tool for assessing the impact of metabolic interventions and dietary changes on choline metabolism in animal models.
Dietary manipulation studies in rats have demonstrated the significant behavioral and physiological effects of choline deficiency and enrichment. nih.gov For instance, choline-deficient diets in senescent rats led to impaired learning and memory in operant conditioning tasks, while choline-enriched diets showed some improvements. nih.gov The use of ¹³C-labeled choline in such studies allows for precise tracking of how dietary choline is utilized and how its metabolism is altered under different dietary regimens. This can help in understanding the underlying biochemical mechanisms of the observed behavioral changes.
Furthermore, studies in neonatal piglets have explored how dietary methyl donors like choline and methionine influence metabolic pathways. mun.ca Research in bovine hepatocytes has also shown that choline and methionine differentially regulate methyl carbon metabolism. nih.gov Tracing with Choline bromide-methyl-¹³C₁ can provide quantitative data on the flux through competing metabolic pathways, such as the conversion of choline to betaine (B1666868) versus its incorporation into phospholipids (B1166683), under various dietary conditions.
Tissue-Specific Metabolic Insights through Choline bromide-methyl-¹³C₁ Tracing
A key application of Choline bromide-methyl-¹³C₁ is in gaining tissue-specific insights into metabolic processes. By analyzing the isotopic enrichment of choline and its metabolites in different tissues after administration of the tracer, researchers can construct a detailed map of choline metabolism throughout the body. escholarship.org
This technique, often coupled with mass spectrometry, enables the quantification of metabolic flux through specific pathways within organs like the liver, brain, and adipose tissue. escholarship.org For example, in studies of brown adipose tissue (BAT), stable isotope tracing is used to understand how nutrients are utilized for thermogenesis. escholarship.org In the context of cancer research, tracing with ¹³C-choline has revealed that the formation of betaine from choline is a specific metabolic alteration in some tumor-derived cells. nih.gov
This tissue-specific approach is crucial for understanding the complex interplay of metabolic pathways in different physiological and pathological states and for identifying potential targets for therapeutic intervention. imrpress.com
Future Directions and Emerging Research Avenues
Development of Advanced Choline (B1196258) bromide-methyl-¹³C1 Tracing Methodologies
The evolution of methodologies for tracking stable isotopes is critical for deepening our understanding of metabolic networks. While foundational, the simple administration of a tracer and subsequent measurement are being superseded by more sophisticated approaches that offer greater resolution and quantitative power.
Future developments are centered on enhancing the precision and scope of ¹³C-MFA (¹³C-Metabolic Flux Analysis) and Stable Isotope Resolved Metabolomics (SIRM). mdpi.comfrontiersin.org These techniques are moving beyond qualitative pathway mapping to provide quantitative data on the rates (fluxes) of metabolic reactions. frontiersin.org A key area of advancement involves the use of multiple isotopic tracers simultaneously, a technique essential for dissecting complex systems where cells utilize several carbon sources at once, such as mammalian cells grown in complex media. nih.gov
Innovations in analytical instrumentation are also driving progress. The combination of stable-isotope labeling with tandem mass spectrometry has enabled researchers to distinguish between closely related metabolic pathways that were previously indistinguishable, such as demonstrating that choline contributes to phosphatidylcholine (PC) synthesis through both the CDP-choline pathway and as a methyl donor for the phosphatidylethanolamine (B1630911) (PE) methylation pathway. nih.gov Furthermore, Mass Spectrometry Imaging (MSI) coupled with ¹³C-labeling allows for the spatial analysis of choline metabolism within intact tissues. nih.gov This provides a significant advantage over traditional extraction-based methods, which result in the loss of spatial organization and can mask cell-type-specific metabolic differences. nih.gov
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A powerful technique that uses ¹³C labeling patterns in metabolites to quantify the rates (fluxes) of intracellular metabolic pathways. | Provides quantitative data on pathway activity, not just qualitative identification. | frontiersin.orgnih.govnih.gov |
| Stable Isotope Resolved Metabolomics (SIRM) | Involves administering a stable isotope tracer and using high-resolution mass spectrometry or NMR to analyze positional labeling and isotopologue distributions. | Enables dynamic tracking of individual atoms through metabolic networks, revealing pathway utilization. | mdpi.comnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Used in combination with stable isotope labeling to differentiate and quantify metabolic products with high specificity. | Allows for the distinction between products of closely related pathways, such as the CDP-choline and PE-methylation pathways. | nih.gov |
| Mass Spectrometry Imaging (MSI) | Spatially resolves the distribution of ¹³C-labeled metabolites within intact tissue sections. | Preserves spatial information, revealing tissue- or cell-specific differences in metabolism. | nih.gov |
Integration with Multi-Omic Datasets for Systems-Level Understanding of Choline Metabolism
To achieve a comprehensive, systems-level understanding of choline metabolism, data from ¹³C-choline tracing must be integrated with other large-scale biological datasets. thermofisher.com The multi-omics approach combines information from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to create a more complete picture of a cell's functional state. thermofisher.comuva.es
Fluxomics, which uses tracers like Choline bromide-methyl-¹³C1 to measure metabolic reaction rates, provides a direct readout of cellular activity that is highly complementary to the static information provided by genomics or the potential for activity suggested by transcriptomics and proteomics. uva.es For instance, research combining metabolomic, lipidomic, and transcriptomic analyses with stable isotope labeling has been instrumental in elucidating how the loss of the TRAF3 protein alters choline metabolism to support the survival of specific B lymphocytes. oup.comaai.org
By integrating these diverse datasets, researchers can build more accurate and predictive models of metabolic networks. uva.es This approach allows for the identification of regulatory nodes and the elucidation of complex relationships between gene expression, protein levels, and metabolic fluxes that would be missed by any single 'omic' analysis alone. thermofisher.com This integrated strategy is crucial for understanding how metabolic reprogramming, particularly involving choline, contributes to disease states like cancer. uva.es
Exploring Uncharacterized Choline Metabolic Pathways and Products
A significant frontier in metabolic research is the discovery of novel metabolic pathways and the characterization of previously unknown metabolites. diva-portal.org Isotope tracing with ¹³C-labeled choline is a powerful, hypothesis-free method for this purpose. nih.gov By culturing cells with a ¹³C-labeled precursor and using high-resolution mass spectrometry to screen for all labeled downstream products, researchers can systematically map the metabolic fate of the tracer. nih.gov
This approach has already yielded significant discoveries. For example, untargeted analysis of cells cultured with ¹³C₃-choline led to the identification of 121 distinct ¹³C-labeled metabolites derived from choline, including previously unknown products such as monomethyl- and dimethyl-ethanolamines. nih.gov The same study revealed that the formation of betaine (B1666868) from choline was a specific feature of tumor-derived cells, linking the expression of the enzyme choline dehydrogenase (CHDH) to this metabolic phenotype. nih.gov
Furthermore, stable isotope tracing has been used to confirm metabolic routes that were long hypothesized but never definitively proven. A novel combination of stable-isotope labeling and mass spectrometry provided the first direct evidence that choline contributes to phosphatidylcholine synthesis not only as an intact molecule but also by donating its methyl groups through the phosphatidylethanolamine (PE) methylation pathway. nih.gov This pathway's disruption in hepatocarcinoma cells highlights a significant aberration in cancer metabolism. nih.gov Such discoveries underscore the potential of ¹³C-choline tracing to continue expanding the known map of human metabolism.
| Finding | Methodology | Significance | Reference |
|---|---|---|---|
| Identification of monomethyl- and dimethyl-ethanolamines as choline products. | Untargeted liquid chromatography-high resolution mass spectrometry (LC-HRMS) with ¹³C₃-choline. | Expanded the known network of choline metabolites. | nih.gov |
| Tumor-specific formation of betaine from choline. | ¹³C₃-choline tracing in cancer and normal cell lines. | Identified a metabolic pathway selectively active in cancer cells. | nih.gov |
| Direct proof of choline as a methyl donor for PE methylation. | Stable-isotope labeling (d9-choline) and tandem mass spectrometry. | Confirmed a long-hypothesized metabolic route and its disruption in cancer. | nih.gov |
| De novo choline synthesis by gut microbiota. | Stable isotope resolved metabolomics (SIRM) with ¹³C-inulin. | Revealed a previously underappreciated role of the gut microbiome in host choline metabolism. | nih.gov |
Potential for Choline bromide-methyl-¹³C1 in Pre-clinical Biomarker Discovery
Altered choline metabolism is a recognized hallmark of many diseases, particularly cancer. imrpress.comfrontiersin.org The increased concentration of total choline-containing compounds (tCho) is a common feature of malignant tumors and can serve as an endogenous biomarker. imrpress.com Choline bromide-methyl-¹³C1 and other labeled analogues are invaluable tools in preclinical research to identify and validate such biomarkers.
By tracing the metabolic fate of ¹³C-choline, researchers can pinpoint specific enzymatic steps and metabolic products that are altered in disease. For example, studies using stable isotope labeling have shown that enhanced synthesis of phosphocholine (B91661) and phosphatidylcholine is crucial for the survival of certain malignant B cells, suggesting that the enzymes and products in this pathway could serve as diagnostic markers or therapeutic targets. oup.comaai.org In gliomas, reduced levels of phosphocholine are associated with mutations in the IDH1 gene, presenting a unique metabolic biomarker for this tumor subtype. ismrm.org
Moreover, the development of hyperpolarized (HP) magnetic resonance imaging (MRI) using ¹³C-labeled probes is opening new avenues for non-invasive biomarker detection. nih.gov Although HP ¹³C-choline itself has faced some limitations, the principle has been successfully demonstrated with other ¹³C-labeled metabolites like pyruvate (B1213749) and glutamate. nih.govaacrjournals.org These HP ¹³C tracers can be used to visualize metabolic activity in real-time within tumors, offering the potential to assess tumor aggressiveness and monitor early response to therapy in preclinical models. nih.govnih.gov This technology, powered by ¹³C-labeled compounds, holds immense promise for translating metabolic discoveries into clinically relevant diagnostic tools. aacrjournals.org
Q & A
Q. How should researchers design experiments to synthesize and characterize choline bromide-methyl-¹³C₁ with isotopic purity?
- Methodological Answer : Synthesis should follow validated protocols for isotopic labeling, ensuring ¹³C-methyl group incorporation via nucleophilic substitution or methylation reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm isotopic enrichment and structural integrity. Mass spectrometry (MS) or isotope-ratio mass spectrometry (IRMS) quantifies isotopic purity . For reproducibility, document reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization or chromatography) in the "Experimental" section, adhering to journal guidelines for compound preparation and data reporting .
Q. What analytical methods are critical for validating the stability of choline bromide-methyl-¹³C₁ in biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) to track isotopic stability under physiological conditions (e.g., pH, temperature). Stability studies should include time-course analyses in simulated biological fluids (e.g., plasma, liver homogenates) to assess degradation kinetics. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect structural changes . Ensure raw data (e.g., chromatograms, spectral peaks) are archived in supplementary materials for transparency .
Advanced Research Questions
Q. How can choline bromide-methyl-¹³C₁ be utilized in metabolic flux analysis to resolve contradictions in choline uptake pathways?
- Methodological Answer : Employ isotopic tracer studies in cell or animal models to map methyl-group transfer pathways. For example, administer the labeled compound and quantify ¹³C incorporation into metabolites (e.g., betaine, phosphatidylcholine) via LC-MS. To address conflicting data on choline utilization (e.g., PEMT gene variants ), integrate genetic knockout models with tracer data. Use compartmental modeling to differentiate cytosolic vs. mitochondrial contributions to choline metabolism. Discrepancies in flux rates may arise from tissue-specific enzyme activity or isotopic dilution; control for these by normalizing to baseline ¹³C abundance .
Q. What experimental strategies optimize the detection of choline bromide-methyl-¹³C₁ in low-abundance biological samples?
- Methodological Answer : Pre-concentration techniques, such as solid-phase extraction (SPE) or derivatization (e.g., with pentafluorophenacyl bromide), enhance MS sensitivity. For tissue-specific analysis, combine laser-capture microdissection with nano-LC-MS to isolate and quantify labeled choline in subcellular compartments. Validate detection limits using spiked calibration curves and internal standards (e.g., deuterated choline analogs). Statistical tools like propensity score matching can mitigate variability in heterogeneous samples .
Q. How should researchers address discrepancies in isotopic enrichment data when using choline bromide-methyl-¹³C₁ in longitudinal studies?
- Methodological Answer : Apply restricted cubic splines or mixed-effects models to account for non-linear isotopic dilution over time. For example, in dietary studies, track ¹³C enrichment in plasma and tissues at multiple timepoints. If conflicting results arise (e.g., variable incorporation into phospholipids ), verify batch-to-batch isotopic consistency and control for dietary choline intake using food-frequency questionnaires . Cross-reference findings with genetic data (e.g., PEMT polymorphisms ) to identify confounding factors.
Methodological Best Practices
Q. What guidelines ensure rigorous reporting of choline bromide-methyl-¹³C₁ experiments in peer-reviewed journals?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:
- Experimental Section : Detail synthesis steps, characterization data (NMR/MS), and purity thresholds. For multi-step syntheses, provide spectra in supplementary materials .
- Data Presentation : Use tables to compare isotopic enrichment across experimental groups (see Table 1 in for design inspiration). Avoid excessive chemical structures in figures; prioritize clarity and journal-specific formatting .
- Reproducibility : Archive raw NMR/MS files in public repositories (e.g., Zenodo) and cite these in supplementary information .
Q. How can researchers integrate choline bromide-methyl-¹³C₁ data with omics datasets to explore mechanistic hypotheses?
- Methodological Answer : Combine tracer data with single-cell RNA-seq or lipidomics profiles to link metabolic flux to gene expression (e.g., Srebf1 methylation ). Use bioinformatics tools like MetaboAnalyst for pathway enrichment analysis. For example, correlate ¹³C-labeled phosphatidylcholine levels with transcriptomic data on phospholipid biosynthesis enzymes. Address batch effects via normalization to housekeeping metabolites .
Ethical and Reproducibility Considerations
Q. What steps are critical for ensuring ethical compliance in animal studies using choline bromide-methyl-¹³C₁?
- Methodological Answer :
- Institutional Approval : Obtain IACUC approval for dosing regimens and sampling protocols.
- Data Transparency : Publish negative results (e.g., lack of isotopic incorporation in certain tissues) to avoid publication bias .
- Citation Integrity : Reference prior studies on choline toxicity thresholds and adhere to ARRIVE guidelines for animal reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
